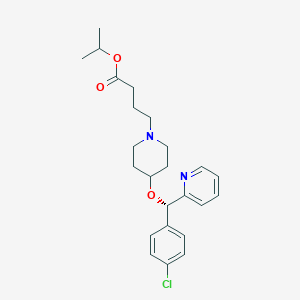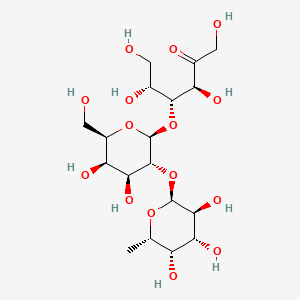![molecular formula C17H23N3O2 B15292903 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is a chemical compound known for its significant pharmacological properties. It is a derivative of quinolinone and piperazine, which are both important scaffolds in medicinal chemistry. This compound has been studied for its potential use in treating various central nervous system disorders due to its interaction with dopamine and serotonin receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone typically involves the reaction of 7-hydroxy-2(1H)-quinolinone with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone. This intermediate is then reacted with piperazine to yield the final product . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as methanol, and using a resin like AMBERLITE IR 120 H to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives with altered electronic properties, while reduction can yield more saturated analogs .
科学的研究の応用
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving neurotransmitters.
作用機序
The mechanism of action of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This dual activity helps stabilize neurotransmitter levels in the brain, which can alleviate symptoms of psychiatric disorders .
類似化合物との比較
Similar Compounds
Aripiprazole: A well-known antipsychotic with a similar structure and mechanism of action.
Brexpiprazole: Another antipsychotic that shares structural similarities and pharmacological properties.
Dehydroaripiprazole: An active metabolite of aripiprazole with comparable therapeutic effects.
Uniqueness
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as both an agonist and antagonist at different receptor sites makes it a versatile compound in medicinal chemistry .
特性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
7-(4-piperazin-1-ylbutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23N3O2/c21-17-6-4-14-3-5-15(13-16(14)19-17)22-12-2-1-9-20-10-7-18-8-11-20/h3-6,13,18H,1-2,7-12H2,(H,19,21) |
InChIキー |
MOSFIXBUFUWWCA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCCCOC2=CC3=C(C=C2)C=CC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)




![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)




![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)

